molecular formula C14H9FN4O4S B7636585 N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide

Cat. No.: B7636585
M. Wt: 348.31 g/mol
InChI Key: ABJSVQICEYCVPS-UHFFFAOYSA-N
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Description

“N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of functional groups such as nitro, fluoro, and acetamide in its structure suggests potential reactivity and utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling with acetamide: The final step involves coupling the benzothiadiazole derivative with an acetamide moiety, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the fluoro group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiadiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds are used in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Drug Development: Potential use as pharmacophores in the design of new therapeutic agents.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry

    Agriculture: Potential use as agrochemicals for pest control.

    Polymers: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Fluoro-nitro derivatives: Compounds with both fluoro and nitro groups but different core structures.

Uniqueness

The unique combination of benzothiadiazole, fluoro, nitro, and acetamide groups in “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O4S/c15-8-4-5-11(19(21)22)12(6-8)23-7-13(20)16-9-2-1-3-10-14(9)18-24-17-10/h1-6H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJSVQICEYCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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